

Rauvoyunine B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Rauvoyunine B*

Cat. No.: *B15587560*

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Abstract

Rauvoyunine B, a picraline-type monoterpenoid indole alkaloid, has been identified as a compound of interest due to its immunosuppressive properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of **Rauvoyunine B**. It includes detailed experimental protocols for its isolation and purification, a complete summary of its spectroscopic data, and a proposed mechanism of action based on its observed effects on T-cell proliferation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel immunomodulatory agents.

Discovery and Natural Sources

Rauvoyunine B was first discovered as a new natural product by Li et al. in 2019.^{[1][2]} It was isolated from the whole plants of *Rauvolfia yunnanensis* Tsiang, a plant used in traditional medicine in the southwest of China.^{[1][3]} This discovery was the result of a bioactivity-guided fractionation and isolation process, which aimed to identify compounds with immunosuppressive activity.^[1]

Rauvolfia yunnanensis is a member of the Apocynaceae family and is a known source of various biologically active indole alkaloids, including the well-known antihypertensive agent reserpine.[1] The discovery of **Rauvoyunine B** and other novel alkaloids from this plant highlights its continued importance as a source of new chemical entities with therapeutic potential.

Experimental Protocols

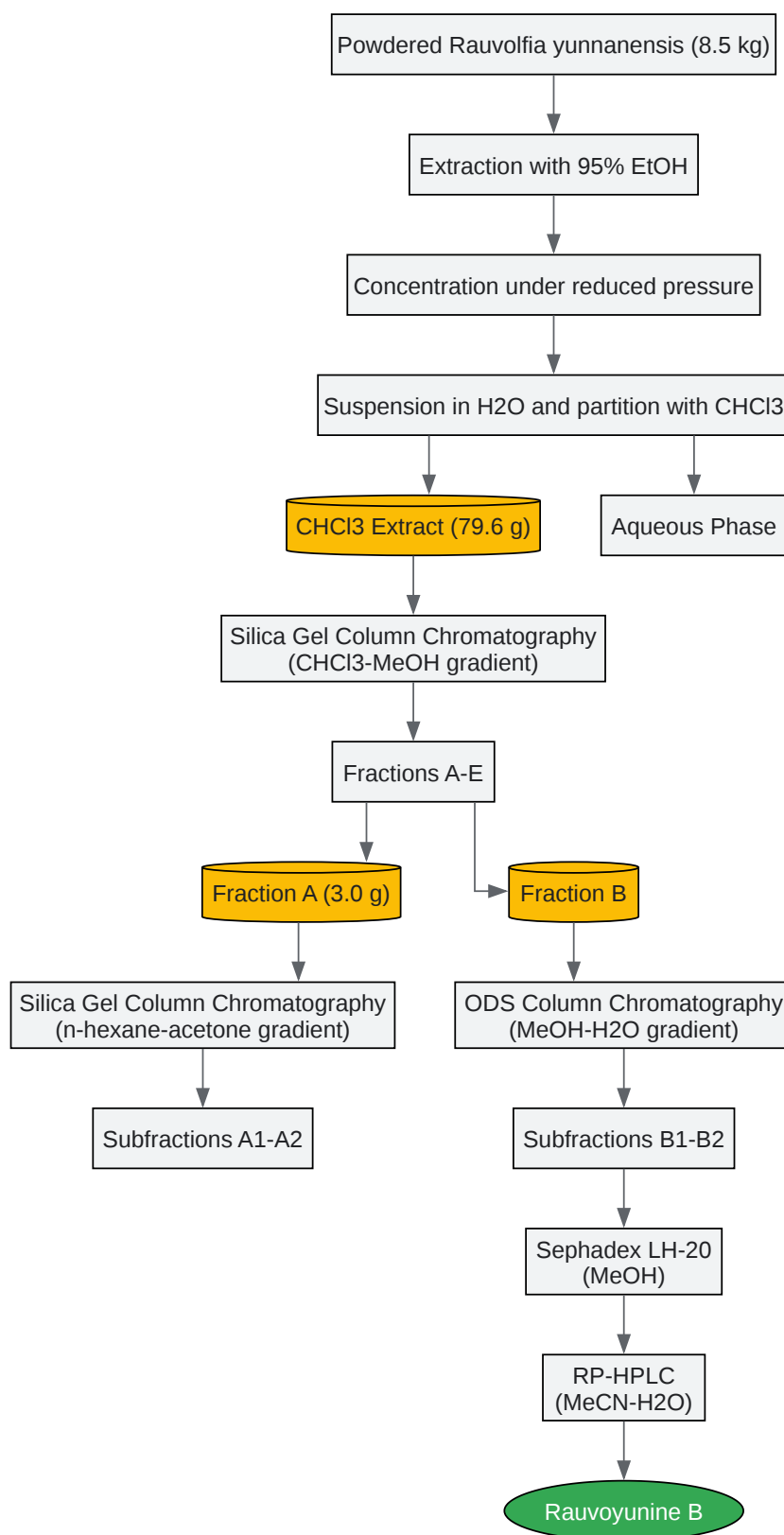
The isolation and purification of **Rauvoyunine B** were conducted through a multi-step process involving extraction, fractionation, and chromatography. The following is a detailed description of the experimental protocol adapted from the primary literature.[1]

Plant Material

The whole plants of *Rauvolfia yunnanensis* were collected and air-dried before extraction.

Extraction and Fractionation Workflow

The powdered plant material (8.5 kg) was subjected to an exhaustive extraction process to obtain a crude extract, which was then fractionated to isolate the alkaloid components.



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Figure 1: Experimental workflow for the isolation of **Rauvoyunine B**.

Detailed Isolation Procedure

- **Extraction:** The air-dried and powdered whole plants of *R. yunnanensis* (8.5 kg) were extracted with 95% ethanol. The solvent was then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract was suspended in water and partitioned with chloroform (CHCl₃) to separate compounds based on their polarity. The CHCl₃-soluble portion (79.6 g), containing the alkaloids, was collected.
- **Silica Gel Column Chromatography (Initial):** The CHCl₃ extract was subjected to silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) gradient (50:1 to 0:1) to yield five fractions (A-E).
- **Further Fractionation of Fraction B:** Fraction B was further purified by open column chromatography on octadecylsilane (ODS) with a methanol-water (MeOH-H₂O) gradient (10% to 100%) to give subfractions.
- **Sephadex LH-20 Chromatography:** These subfractions were then subjected to chromatography on a Sephadex LH-20 column using methanol as the eluent.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** Final purification was achieved by semi-preparative RP-HPLC using a mobile phase of acetonitrile (MeCN) and water to yield pure **Rauvoyunine B**.

Structural Elucidation and Data Presentation

The structure of **Rauvoyunine B** was determined by extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Physicochemical Properties

Property	Value
Appearance	Yellowish, amorphous powder
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₅
Molecular Weight	384.43 g/mol
HRESIMS [M+H] ⁺	m/z 385.1760 (calculated for C ₂₁ H ₂₅ N ₂ O ₅ , 385.1758)

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for **Rauvoyunine B**, recorded in methanol-d₄.

Table 1: ¹H NMR Data for **Rauvoyunine B** (600 MHz, CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
9	7.20	d	7.5
12	7.15	d	7.5
10	6.80	t	7.5
11	6.72	t	7.5
14	3.35	m	7.0
15	2.20	m	
16	4.85	s	
17	1.85	m	
18	5.40	q	
19	1.65	d	7.0
21	4.10	s	7.0
OMe-10	3.80	s	
OMe-CO ₂	3.75	s	

Table 2: ¹³C NMR Data for **Rauvoyunine B** (150 MHz, CD₃OD)

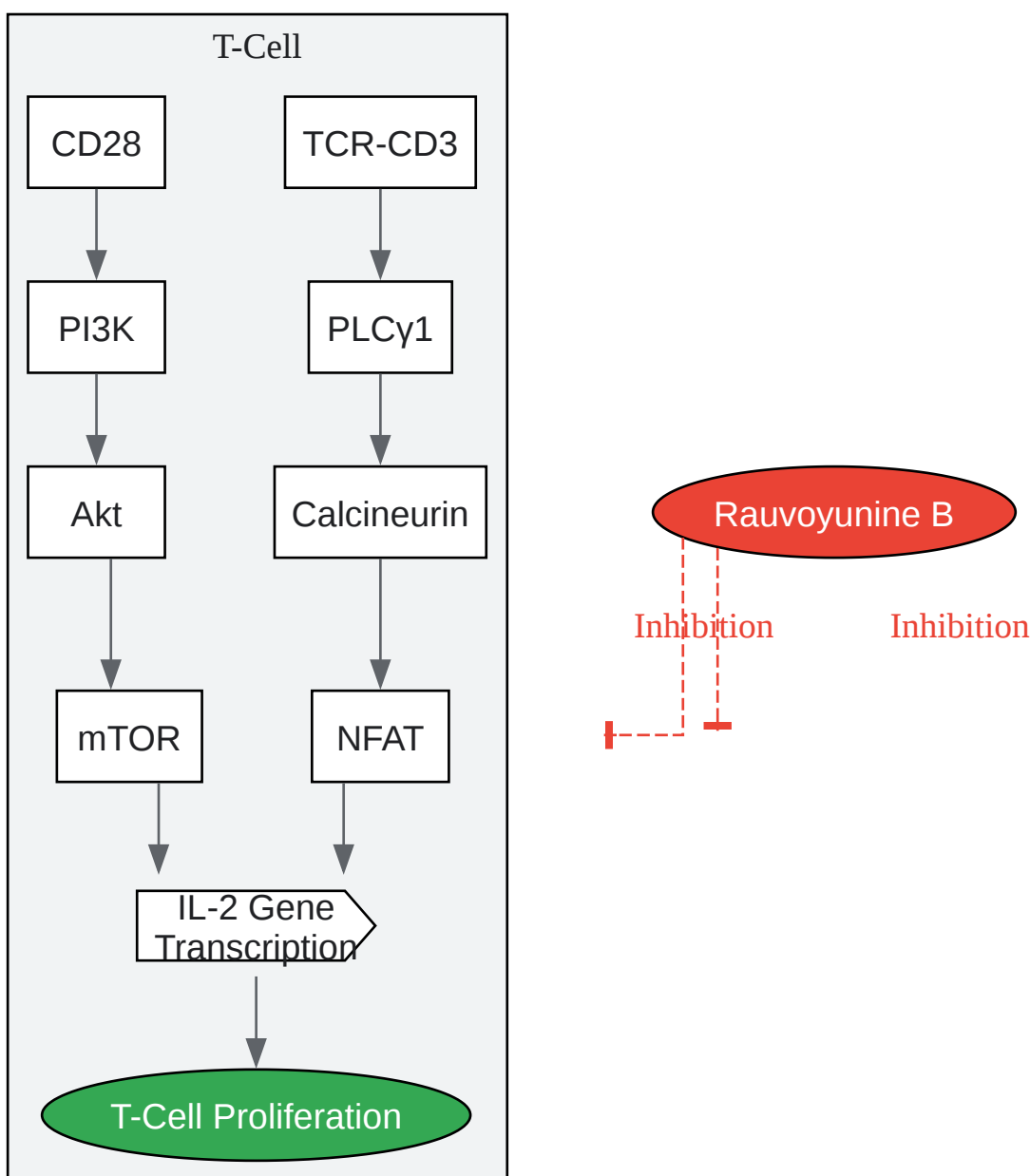
Position	δC (ppm)
2	175.2
3	52.8
5	53.6
6	34.5
7	106.8
8	130.5
9	118.9
10	122.1
11	111.8
12	128.4
13	137.6
14	30.2
15	35.1
16	95.4
17	45.3
18	125.6
19	13.5
20	135.2
21	58.9
OMe-10	56.2
OMe-CO ₂	52.1

Biological Activity and Proposed Signaling Pathway

Rauvoyunine B has demonstrated immunosuppressive activity by inhibiting the proliferation of T-cells.[1] While the precise molecular mechanism and signaling pathway have not been explicitly elucidated for **Rauvoyunine B**, based on the known mechanisms of other immunosuppressive indole alkaloids and compounds that affect T-cell proliferation, a hypothetical signaling pathway can be proposed.

Many immunosuppressive agents target key signaling pathways involved in T-cell activation and proliferation, such as the calcineurin-NFAT pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway. Given that **Rauvoyunine B** is an indole alkaloid from *Rauvolfia*, a genus known for producing neurologically and immunologically active compounds, it may interfere with one or more of these critical pathways.

The diagram below illustrates a hypothetical mechanism where **Rauvoyunine B** inhibits T-cell proliferation. It is proposed that **Rauvoyunine B** may interfere with the signaling cascade downstream of the T-cell receptor (TCR) and CD28 co-stimulation, leading to a reduction in the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation, or by inhibiting the signaling pathways activated by IL-2.



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Figure 2: Hypothetical signaling pathway for **Rauvogyunine B**-mediated immunosuppression.

Conclusion

Rauvogyunine B is a novel picraline-type indole alkaloid with demonstrated immunosuppressive activity. Its discovery from *Rauvolfia yunnanensis* underscores the potential of traditional medicinal plants as sources of new drug leads. The detailed experimental protocols and comprehensive spectroscopic data provided in this guide offer a

valuable resource for researchers interested in the synthesis, characterization, and further pharmacological evaluation of this compound. Future studies are warranted to elucidate the precise molecular targets and signaling pathways of **Rauvoyunine B** to fully understand its mechanism of action and to explore its therapeutic potential as an immunomodulatory agent.

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